molecular formula C12H15NO3 B1611495 Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 780004-18-4

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No. B1611495
M. Wt: 221.25 g/mol
InChI Key: UYKVSJYMKQPONE-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound with the CAS Number: 134388-85-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is ethyl 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been utilized in the enantioselective synthesis of certain compounds. For instance, (Paál et al., 2008) describe a process involving dynamic kinetic resolution to synthesize both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiopurity.

Chemical Reactions with Nitrogen-centered Nucleophiles

Research has explored the reactions of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate with active nitrogen-centered nucleophiles. (Surikova et al., 2008) investigated these reactions, leading to the formation of various complex compounds.

Lipase-Catalyzed Dynamic Kinetic Resolution

In another study, (Forró et al., 2016) used lipase-catalyzed dynamic kinetic hydrolysis for synthesizing enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This method was important for obtaining high enantiopurity and good chemical yields.

Phenolic Oxidative Coupling

Phenolic oxidative coupling is another application where ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate finds usage. (Kametani et al., 1971) demonstrated the synthesis of indenoisoquinoline through the phenolic oxidative coupling of this compound.

Enzymatic Oxidation

The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, including ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, has been studied. (Coutts et al., 1980) focused on oxidative decarboxylation using enzymes like horseradish peroxidase or fungal laccase.

Synthesis of Antimicrobial Agents

Research has also been conducted on the synthesis of antimicrobial agents using this compound. (Abdel-Mohsen, 2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives with significant antimicrobial activity.

Photochemical Synthesis

The compound has been used in photochemical synthesis as well. (Nimgirawath & Taylor, 1983) utilized it in the photochemical synthesis of 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one, highlighting its versatility in synthetic chemistry.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .

properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11/h3-4,7,11,13-14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKVSJYMKQPONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437211
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS RN

780004-18-4
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Citations

For This Compound
2
Citations
M Kono, T Oda, M Tawada, T Imada, Y Banno… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of tetrahydroisoquinoline derivatives were designed, synthesized, and evaluated for their potential as novel orally efficacious retinoic acid receptor-related orphan receptor-…
Number of citations: 18 www.sciencedirect.com
R Megyesi, A Mándi, T Kurtán, E Forró… - European Journal of …, 2017 - Wiley Online Library
Both enantiomers of 1,2,3,4‐tetrahydro‐β‐carboline‐1‐carboxylic acid have been prepared by dynamic kinetic resolution of the corresponding ethyl ester (±)‐1. CAL‐B‐catalysed …

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